(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Hinsberg Synthesis: This involves the reaction of thioglycolic acid with α-haloketones to form thiophene derivatives.
Industrial Production Methods: The industrial production of thiophene derivatives often involves the use of metal-catalyzed heterocyclization reactions and C–C cross-coupling reactions of various substrates in multi-step processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents are used under mild conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrothiophenes: Formed from reduction reactions.
Halogenated Thiophenes: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules and materials .
Biology: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Medicine: Thiophene-based drugs such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) are widely used .
Industry: Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives varies depending on their specific structure and application. For example, suprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . Articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic effects .
Comparison with Similar Compounds
Thiophene: The parent compound of thiophene derivatives.
Furan: A five-membered aromatic ring containing one oxygen atom.
Pyrrole: A five-membered aromatic ring containing one nitrogen atom.
Uniqueness: Thiophene derivatives are unique due to the presence of the sulfur atom in the ring, which imparts distinct electronic properties and reactivity compared to furan and pyrrole derivatives .
Properties
IUPAC Name |
(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDPHUHZSKWNO-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(S1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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